5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile
Overview
Description
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with a tetrahydro configuration and a carbonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of enehydrazinoketone with piperidine in ethanol, followed by the addition of an aromatic aldehyde and malononitrile dimer . The reaction is typically carried out at 40-50°C for 30 minutes, resulting in the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, and cyclization reactions . These methods are optimized for high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbonitrile group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on charcoal in ethanol is a typical reducing agent.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines and tetrahydro derivatives, which have significant biological and chemical applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Exhibits antiviral and anti-inflammatory activities.
2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is unique due to its tetrahydro configuration and the presence of a carbonitrile group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h3-4,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLLYDTWSIIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219022-67-9 | |
Record name | 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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